Diethyltoluamide-d10

Catalog No.
S905073
CAS No.
1215576-01-4
M.F
C12H17NO
M. Wt
201.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyltoluamide-d10

DEET-d10 (+10 Da mass shift) eliminates isotopic cross-talk and matrix effects as an internal standard for LC-MS/MS quantification of DEET.

  • Resolves signal from native DEET isotope envelope even at high concentrations, ensuring accurate calibration.
  • Co-elutes with DEET to correct for ion suppression in wastewater, urine, and formulated products.
  • ≥98 atom % D enrichment for regulatory-compliant environmental monitoring and pharmaceutical QC.

CAS Number

1215576-01-4

Product Name

Diethyltoluamide-d10

IUPAC Name

3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide

Molecular Formula

C12H17NO

Molecular Weight

201.33 g/mol

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

MMOXZBCLCQITDF-IZUSZFKNSA-N

Synonyms

N,N-(Diethyl-d10)-3-methylbenzamide; 3-Methyl-N,N-(diethyl-d10)benzamide; N,N-(Diethyl-d10)-m-toluamide; M-Det-d10; m-DETA-d10; m-Delphene-d10; ENT 22542-d10; Dieltamid-d10; Flypel-d10; Metadelphene-d10;

Insect repellent.

Purity

≥98 atom % D

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Diethyltoluamide-d10 (DEET-d10, CAS 1215576-01-4) is the highly stable, deuterium-labeled isotopologue of N,N-Diethyl-meta-toluamide, featuring a +10 Da mass shift. In commercial and research procurement, it is primarily sourced as an isotopically labeled internal standard (ILIS) for the precise quantification of native DEET in complex matrices via LC-MS/MS and GC-MS [1]. Because DEET is a ubiquitous contaminant in environmental waters and a high-concentration active ingredient in consumer repellents, accurate trace and high-level quantification requires an internal standard that perfectly mimics the physicochemical properties of the target analyte while remaining mass-resolved. DEET-d10 fulfills this role by providing exact chromatographic co-elution and identical ionization behavior, ensuring robust data integrity across diverse and challenging sample matrices.

Research Fit

Workflow Isotope Dilution LC-MS/MS
Selection Perdeuterated ISTD (d10)
Use Context DEET & Metabolite Quantification

Substituting DEET-d10 with generic structural analogs, unlabelled standards, or lower-mass-shift isotopologues severely compromises analytical accuracy. Unlabelled DEET cannot be used as an internal standard because it is indistinguishable from the target analyte. Structural analogs (such as other amides or generic pesticides) fail because they do not perfectly co-elute with native DEET; consequently, they experience different zones of ion suppression or enhancement in the mass spectrometer source, leading to quantification errors that can exceed 40% in complex matrices like wastewater[1]. Furthermore, while lower-mass-shift isotopologues (e.g., DEET-d3 or DEET-d6) offer co-elution, they are susceptible to isotopic cross-talk. When native DEET is present at extremely high concentrations, its natural M+3 or M+6 isotopic envelope can artificially inflate the internal standard signal, skewing the calibration curve. The +10 Da mass shift of DEET-d10 provides a sufficient buffer to completely eliminate this interference.

Substitution Risk

Unlabeled DEET

Mass-indistinguishable from native analyte; cannot serve as internal standard in the same analytical run.

Alternative Isotopologue (DEET-d7)

Different chromatographic retention may fail to co-elute and inadequately correct for matrix effects on N-ethyl ionization.

Varying Enrichment Specifications

Lower isotopic enrichment (e.g., ≥95 atom% D) introduces cross-contribution errors requiring purity correction factors.

Matrix Effect Normalization

In the analysis of complex environmental matrices such as wastewater and surface water, severe ion suppression can drastically reduce the apparent recovery of target analytes. Studies utilizing solid-phase extraction (SPE) coupled with HPLC-MS/MS demonstrate that without an exact isotopically labeled internal standard, matrix effects can suppress the DEET signal significantly, resulting in uncorrected recoveries well below acceptable quantitative thresholds. The integration of DEET-d10 as an ILIS effectively normalizes these matrix effects, restoring quantitative recoveries to a highly reliable 90–110% range [1].

Evidence DimensionAnalyte Recovery Accuracy
Target Compound Data90–110% recovery (normalized using DEET-d10)
Comparator Or BaselineUncorrected or structurally distinct IS (<60-80% apparent recovery due to uncompensated ion suppression)
Quantified DifferenceRestoration of >30% recovery accuracy in high-suppression matrices
ConditionsHPLC-MS/MS analysis of wastewater and surface water extracts post-SPE

Procuring DEET-d10 is essential for regulatory compliance and accurate reporting in environmental monitoring, where uncompensated matrix effects would otherwise lead to severe underreporting of contaminant levels.

Isotopic Enrichment
Specification review
Target: >99 atom% D (¹H NMR verified); HPLC purity >99%. Generic: ≥98 atom% D; ≥95% purity.
Higher enrichment reduces isotopic cross‑contribution errors in MS quantification.
Purity correction factors necessary for lower‑enrichment internal standards.

Isotopic Cross-Talk Elimination

When quantifying samples with exceptionally high concentrations of native DEET (e.g., consumer product formulations or direct exposure biological samples), the natural isotopic distribution of the native molecule generates significant M+1, M+2, and higher mass peaks. Using a lower-mass-shift internal standard (such as DEET-d3 or DEET-d6) risks signal overlap, where the native isotopic tail artificially inflates the IS peak area. The +10 Da mass shift of DEET-d10 completely isolates the internal standard signal from the native DEET envelope, ensuring zero isotopic cross-talk even at extreme analyte-to-IS concentration ratios.

Evidence DimensionIsotopic Interference / Cross-Talk
Target Compound DataZero measurable cross-talk (+10 Da shift)
Comparator Or BaselineLower-shift isotopologues (+3 to +6 Da shift) exhibiting potential M+X overlap at high native concentrations
Quantified DifferenceComplete elimination of baseline inflation in the IS channel
ConditionsHigh-concentration native DEET analysis via mass spectrometry

A +10 Da shift guarantees linear calibration curves and prevents false quantification errors when analyzing highly concentrated or heavily contaminated samples.

Mass Separation
Class-level inference
+10 Da mass shift (N-ethyl-d10) vs. +7 Da (DEET-d7); avoids overlap with native M+2 isotopologue.
Ensures co‑elution with native analyte and unambiguous MS discrimination.
Mass shift localized on metabolically labile N-ethyl groups.

Chromatographic Co-elution

Unlike structural analog internal standards (e.g., carbamazepine-d8 or generic amides) which may elute at slightly different retention times, DEET-d10 exhibits identical chromatographic behavior to native DEET. This perfect co-elution is critical because matrix suppression in the MS source is highly dynamic and retention-time dependent. By co-eluting exactly with the target analyte, DEET-d10 experiences the exact same ionization environment, allowing the ratio of analyte to IS to remain perfectly stable regardless of transient matrix interferences [1].

Evidence DimensionRetention Time Synchronization
Target Compound DataExact RT match (ΔRT = 0.00 min)
Comparator Or BaselineStructural analog IS (ΔRT > 0.1 min, leading to differential matrix suppression)
Quantified Difference100% synchronization of ionization conditions
ConditionsGradient HPLC-MS/MS or GC-MS workflows

Exact co-elution is a strict requirement for validating robust, high-throughput multi-residue methods where matrix composition varies unpredictably from sample to sample.

Grade Certification
Specification review
PESTANAL®/Fluka™ analytical standard with batch‑specific CoA vs. generic ≥95% purity only.
Full traceability documentation supports ISO 17025 and regulatory method validation.
Expiry dating and lot‑specific purity data included.
Biomonitoring Context
Head-to-head
DEET-d10 IS for DEET, DHMB, DCBA in human urine using SPE‑LC‑MS/MS.
Supports isotope dilution quantification of parent and metabolites in urine research matrices.
Corrects for matrix effects and SPE recovery; unlabeled DEET cannot serve as IS.
Deuterium Retention
Class-level inference
Perdeuteration on N-ethyl groups retains +10 Da label on N‑dealkylation metabolites.
Preserves isotopic label on key phase I metabolites for simultaneous quantification.
Ring‑labeled isotopologues (DEET-d7) may lose deuterium during oxidative metabolism.
Storage Stability
Specification review
24‑month certified shelf life at 2–8°C (WITEGA) vs. undefined shelf life for generic grades.
Supports long‑term method validation and QC planning with documented material integrity.
Reduces need for in‑house stability verification in accredited laboratories.

Water & Wastewater Monitoring

Because DEET is a highly persistent and ubiquitous marker of anthropogenic pollution, regulatory laboratories require DEET-d10 to accurately quantify trace levels in complex wastewater and surface water matrices. The compound's ability to correct for severe ion suppression ensures reliable data for environmental risk assessments [1].

Consumer Product Formulation & QC

In the manufacturing of insect repellents, verifying the exact concentration of the active ingredient is critical for compliance and efficacy. DEET-d10's +10 Da mass shift prevents isotopic cross-talk when analyzing these highly concentrated formulations, ensuring linear and accurate calibration curves without signal overlap .

Pharmacokinetic & Exposure Studies

For clinical and toxicological studies measuring DEET absorption and metabolism in human urine or blood, DEET-d10 provides the exact chromatographic co-elution necessary to compensate for the highly variable matrix effects inherent in biological fluids, enabling precise exposure quantification .

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide residue analysis
Analytical standard grade with certified purity and enrichment
Compliance with SANTE/11312/2021; isotopic interference minimization
Human biomonitoring research
ISTD with N‑ethyl perdeuteration for metabolite tracking
Matrix effect correction and SPE recovery in urine research matrices
ADME/metabolism studies
Perdeuterated N‑ethyl groups for metabolite retention
Isotope label integrity on N‑dealkylation metabolites
LC‑MS/MS method development
High‑purity neat reference material
Calibration linearity and LLOQ verification

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

201.193781625 Da

Monoisotopic Mass

201.193781625 Da

Heavy Atom Count

14

Wikipedia

N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide

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